molecular formula C13H17Cl2N3OS B5723608 N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

Cat. No. B5723608
M. Wt: 334.3 g/mol
InChI Key: NKFKRTWTZWZHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its antioxidant properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 302.23 g/mol. DMTU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It has been shown to protect against oxidative damage to DNA, lipids, and proteins, which can lead to various diseases and conditions. This compound also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, protecting against DNA damage, and inhibiting inflammation. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. This compound has potential applications in the treatment of various diseases and conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has several advantages for use in lab experiments, including its high solubility in water and its ability to scavenge free radicals and ROS. However, its use is limited by its potential toxicity at high doses and its potential to interfere with other biochemical processes in the body.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including further studies on its potential applications in cancer research and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration methods for this compound, as well as its potential side effects and interactions with other drugs. Further studies are also needed to determine the long-term effects of this compound use and its potential for use as a therapeutic agent in humans.

Synthesis Methods

N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenyl isocyanate with morpholine in the presence of a catalyst, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to have a wide range of potential applications in scientific research. It has been used in studies on oxidative stress, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3OS/c14-10-1-2-12(11(15)9-10)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFKRTWTZWZHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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